3-Chloro-6-(4-cyclohexylphenyl)pyridazine
Description
3-Chloro-6-(4-cyclohexylphenyl)pyridazine is a pyridazine derivative characterized by a chlorine atom at position 3 and a 4-cyclohexylphenyl group at position 4. Pyridazine scaffolds are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and π-π interactions, which enhance binding to biological targets . The cyclohexylphenyl substituent likely enhances lipophilicity, influencing membrane permeability and metabolic stability compared to smaller substituents.
Properties
IUPAC Name |
3-chloro-6-(4-cyclohexylphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2/c17-16-11-10-15(18-19-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLIXOTYNHMYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4-cyclohexylphenyl)pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-cyclohexylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired pyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4-cyclohexylphenyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
3-Chloro-6-(4-cyclohexylphenyl)pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs
Biological Activity
3-Chloro-6-(4-cyclohexylphenyl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound belongs to the pyridazine family, which is known for diverse pharmacological activities. Pyridazines are often utilized in drug development due to their ability to interact with various biological targets. The specific structure of this compound allows it to participate in numerous chemical reactions, making it a promising scaffold for further modifications and applications in medicinal chemistry.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit the growth of various bacteria and fungi. Such properties are crucial in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.
Anticancer Potential
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to enzyme inhibition and receptor binding, which are critical in cancer progression.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to active or allosteric sites on enzymes, leading to modulation of their activity. This is particularly relevant in the context of cancer and infectious diseases where enzyme pathways are often disrupted.
- Receptor Interaction : It may interact with receptor proteins, altering their conformation and affecting downstream signaling pathways. This interaction can influence various physiological processes, including inflammation and cell growth.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anticancer | Induces apoptosis and inhibits cancer cell proliferation | |
| Enzyme Inhibition | Modulates enzyme activity through binding interactions | |
| Receptor Binding | Alters receptor conformation affecting signal transduction |
Case Study: Anticancer Activity
In a study examining the anticancer potential of this compound, researchers found that treatment with this compound led to a significant reduction in cell viability in several cancer cell lines. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of activated caspases and changes in mitochondrial membrane potential. These findings highlight the compound's potential as a lead structure for developing novel anticancer therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Aryl-Substituted Pyridazines
3-Chloro-6-(4-methylphenyl)pyridazine
- Synthesis : Prepared via refluxing 3,6-dichloropyridazine with POCl₃, yielding 20% with m.p. 222–224°C.
- Activity : Demonstrates potent analgesic and anti-inflammatory effects comparable to reference drugs, acting through peripheral and central mechanisms.
3-Chloro-6-(4-chlorobenzyl)pyridazine
- Comparison : The chlorobenzyl group introduces electron-withdrawing effects, possibly enhancing electrophilic reactivity but increasing toxicity risks compared to the electron-rich cyclohexylphenyl group.
Piperazine-Substituted Pyridazines
3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine
- Synthesis: Nucleophilic substitution of 3,6-dichloropyridazine with 4-chlorophenylpiperazine in ethanol.
- Activity : Designed as acetylcholinesterase (AChE) inhibitors, targeting neurodegenerative diseases.
- Comparison : The piperazine ring introduces basicity and hydrogen-bonding capacity, which may improve CNS penetration compared to the neutral cyclohexylphenyl group.
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine
Hydrazine and Heterocyclic Derivatives
3-Chloro-6-(2-(4-nitrobenzylidene)hydrazinyl)pyridazine
- Synthesis : Condensation with 4-nitrobenzaldehyde, yielding 52% with m.p. 277–279°C.
- Activity : Exhibits antifungal and antibacterial properties.
- Comparison : The hydrazine linker and nitro group increase polarity, likely reducing cell permeability relative to the lipophilic cyclohexylphenyl substituent.
Pyrazolo[3,4-c]pyridazine Derivatives
- Synthesis : Cyclization of ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate with hydrazines.
- Activity : Modulates CNS activity, though specific targets are unconfirmed.
- Comparison : The fused pyrazole ring creates a planar structure, contrasting with the steric hindrance of the cyclohexylphenyl group.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | LogP (Predicted) | Key Substituent Effects |
|---|---|---|---|
| 3-Chloro-6-(4-cyclohexylphenyl)pyridazine | 299.8 | ~4.5 | High lipophilicity, slow metabolism |
| 3-Chloro-6-(4-methylphenyl)pyridazine | 204.7 | ~2.8 | Moderate solubility, rapid clearance |
| 3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine | 333.8 | ~3.2 | Balanced solubility, CNS penetration |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
